molecular formula C14H20N2O2 B7984807 [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7984807
M. Wt: 248.32 g/mol
InChI Key: PDAXLJYCSSGKNG-CYBMUJFWSA-N
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Description

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral pyrrolidine-derived compound featuring a benzyl-substituted pyrrolidine core, a methylamino linker, and an acetic acid functional group.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXLJYCSSGKNG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically synthesized via cyclization of γ-amino alcohols or reduction of pyrrole derivatives. A proven method involves:

  • N-Acylation of 3-aminopyridine derivatives with acetic anhydride or acetyl chloride to form N-(pyridin-3-yl)acetamide .

  • Benzylation using benzyl chloride or bromide in toluene at 80–85°C, yielding a quaternary ammonium salt.

  • Reductive cyclization with sodium borohydride (NaBH₄) in methanol/water to generate the pyrrolidine ring.

Example Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
N-AcylationAcetyl chloride, CH₂Cl₂, RT98%98%
BenzylationBenzyl chloride, toluene, 85°C95%90%
CyclizationNaBH₄, MeOH/H₂O, 0–5°C92%95%

Stereochemical Control and Resolution

Achieving the (R)-configuration at C3 requires chiral resolution or asymmetric synthesis :

Diastereomeric Salt Formation

  • React racemic 1-benzyl-pyrrolidin-3-yl-methylamine with Di-p-toluoyl-L-tartaric acid in methanol/water (1:1).

  • Result : Selective crystallization of the (R)-enantiomer.

  • Purity : >99% enantiomeric excess (ee).

Asymmetric Catalysis

  • Use chiral catalysts (e.g., BINAP-Ru complexes ) for hydrogenation of pyrrolidine precursors.

  • Efficiency : 80–85% ee, requiring further optimization for industrial use.

Process Optimization and Scalability Challenges

Critical Parameters

  • Temperature Control : Exothermic reactions (e.g., benzylation) require slow reagent addition and cooling.

  • Solvent Selection : Toluene minimizes side reactions during benzylation vs. THF or DMF.

  • Catalyst Loading : Titanium(IV) tetraisopropoxide (5–10 mol%) ensures efficient reductive amination.

Industrial-Scale Limitations

  • Costly Reagents : Sodium triacetoxyborohydride (STAB) and chiral resolving agents increase production costs.

  • Chromatography Dependence : Multiple purification steps reduce throughput.

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR :

    • ¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, aromatic), 3.85 (q, 1H, C3-H), 3.10 (s, 3H, N-CH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 249.2 [M+H]⁺ (calc. 248.32).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.8 min.

  • Chiral HPLC : >99% ee using a Chiralpak AD-H column.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldStereoselectivityScalability
Reductive Amination470%High (99% ee)Moderate
Alkylation-Hydrolysis555%Low (racemic)High
Asymmetric Hydrogenation365%Moderate (85% ee)Low

Chemical Reactions Analysis

Types of Reactions

[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • IUPAC Name : 2-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid

The compound features a chiral center that contributes to its unique biological activities. Its structure includes a pyrrolidine ring, a benzyl group, and an acetic acid moiety, making it a versatile scaffold for drug design.

Modulation of Neurotransmitter Systems

Research indicates that [(R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid acts as a modulator of neurotransmitter systems. This modulation is crucial for understanding its potential therapeutic effects on neurological disorders.

Key Findings :

  • The compound may influence pathways related to stress responses and appetite control, which are vital in conditions like obesity and metabolic syndrome.
  • Studies have shown that similar compounds can exhibit orexigenic effects (increased food intake) when administered in specific brain regions .

Potential in Treating Metabolic Disorders

The RXFP3 system, which is involved in various physiological processes, has been linked to metabolic disorders. Antagonists of this system, including those derived from compounds like [(R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, have shown promise in managing conditions such as antipsychotic drug-induced weight gain and diabetes .

Case Study 1: Interaction Studies

A series of interaction studies were conducted to evaluate the pharmacodynamics of [(R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid. These studies highlighted the compound's ability to interact with specific receptors involved in neurotransmission, providing insights into its potential therapeutic roles.

Mechanism of Action

The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid and related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Differences
This compound (Target) Not explicitly stated¹ Inferred ~300–350 Benzyl-pyrrolidine, methylamino linker, acetic acid Not provided Reference compound; acetic acid moiety distinguishes it from amine analogs.
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid C₁₆H₂₂N₂O₂ 298.36 Cyclopropyl-amino group, benzyl-pyrrolidine, acetic acid 1804129-83-6 Cyclopropyl substitution may enhance lipophilicity or metabolic stability.
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid C₁₈H₂₃N₃O₅ 373.40 Benzyloxycarbonyl-cyclopropyl group, acetic acid 114779-79-2 Benzyloxycarbonyl (protective group) alters solubility/reactivity vs. methylamino.
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine C₁₄H₂₂N₂ 218.34 Benzyl-pyrrolidine, isopropylamine 1354019-30-9 Lacks acetic acid; amine functionality may limit acidity or binding specificity.
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine C₁₄H₂₂N₂ 218.34 Benzyl-pyrrolidine, ethylamine 1353995-22-8 Ethyl substitution vs. methylamino; no carboxylic acid group.

Key Observations:

  • This may influence solubility, pharmacokinetics, or target binding.
  • Substituent Effects: Cyclopropyl Groups (e.g., ): Likely increase steric bulk and metabolic stability compared to linear alkyl chains. Benzyloxycarbonyl Protection (e.g., ): Serves as a protective group for amines, which could be cleaved under specific conditions (e.g., hydrogenolysis), enabling controlled reactivity in synthesis.
  • Stereochemical Considerations : The (R)-configuration in all listed compounds suggests a shared emphasis on chiral specificity, which is critical for interactions with biological targets (e.g., enzymes, receptors).

Biological Activity

[(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid is a compound characterized by its unique structural features, including a pyrrolidine ring, an amino acid backbone, and a benzyl substituent. These features suggest potential pharmacological properties, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular formula of [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid is C14H20N2O2, with a molecular weight of approximately 248.32 g/mol. The presence of the benzyl group enhances lipophilicity, which may facilitate membrane permeability and receptor interactions.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural FeaturesPyrrolidine ring, benzyl group, amino acid backbone

Research indicates that [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid may act as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential interactions with various receptors involved in cognitive function and mood regulation. Preliminary studies indicate its influence on neurotransmitter pathways, particularly those related to serotonin and dopamine signaling.

Biological Activities

The biological activities associated with [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid include:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activation, potentially affecting mood and cognitive processes.
  • Antiseizure Activity : Similar compounds have demonstrated antiseizure properties in animal models, suggesting that [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid could have similar effects.
  • Neuroprotective Effects : Compounds with similar structures are known for their neuroprotective properties, which may provide therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Modulation of Neurotransmitter Systems :
    • A study indicated that compounds structurally related to [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid modulate serotonin and dopamine receptors, impacting mood regulation and cognitive function .
  • Antiseizure Efficacy :
    • Research on related compounds has shown significant antiseizure activity in various animal models. For instance, a novel modulator demonstrated broad-spectrum activity across multiple seizure models . This suggests that [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid may also exhibit similar pharmacological effects.
  • Neuroprotective Studies :
    • Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is critical in conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of [(R)-1-Benzyl-pyrrolidin-3-yl]-methyl-amino-acetic acid can be achieved through several organic reactions involving the formation of the pyrrolidine ring followed by benzylation and acetic acid incorporation. Optimization of these synthetic routes is essential for achieving high yields and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving enantiomeric purity in [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid?

  • Methodological Answer : Enantiomeric purity can be achieved using chiral resolution techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases. For example, (S)-1-Benzyl-3-methylaminopyrrolidine, a structurally related compound, was synthesized with >97.0% enantiomeric purity using HPLC analysis . Additionally, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) have been employed in analogous peptide-like syntheses to ensure stereochemical fidelity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR; 1H and 13C) and liquid chromatography-mass spectrometry (LC-MS) is critical. NMR confirms stereochemistry and functional group arrangement, while LC-MS validates molecular weight. For purity assessment, HPLC with UV detection (e.g., using C18 columns) is recommended, as demonstrated for related benzyl-pyrrolidine derivatives . Structural elucidation via SMILES notation and InChI key cross-referencing, as seen in studies of 3-pyridine-acetic acid derivatives, can further corroborate results .

Q. What are the critical considerations for handling and storing this compound to maintain its stability?

  • Methodological Answer : Store the compound under inert gas (e.g., argon) at -20°C, protected from light and moisture. While direct stability data for this compound is limited, analogous amino acid derivatives, such as [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, require such conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate the compound's degradation under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to varying pH (1.2–7.4), temperatures (25–40°C), and light conditions. Monitor degradation products via LC-MS/MS. For example, safety data sheets for structurally complex heterocycles recommend tracking degradation under simulated physiological environments .

Q. What computational methods are suitable for predicting the target binding affinity of this compound?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict interactions with biological targets. Reference crystal structures of related compounds, such as pyrazole-carboxylic acid complexes, to model binding pockets . Pharmacophore modeling based on sulfonamide-pyrrolidine derivatives (e.g., (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide) may also guide target identification .

Q. How to address contradictions in reported synthetic yields for similar pyrrolidine derivatives?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, coupling reactions using DCC/DMAP in peptide-like syntheses showed yield improvements when reaction kinetics were rigorously controlled .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the benzyl, pyrrolidine, or acetic acid moieties. Test these analogs in in vitro assays (e.g., enzyme inhibition, receptor binding). A study on 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid employed similar SAR strategies by varying substituents and measuring activity shifts .

Notes

  • Advanced questions emphasize methodological rigor and extrapolation from structurally related compounds in the absence of direct data.
  • Contradictions in synthetic yields or stability should be resolved through systematic optimization and cross-referencing analogous studies (e.g., ).

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